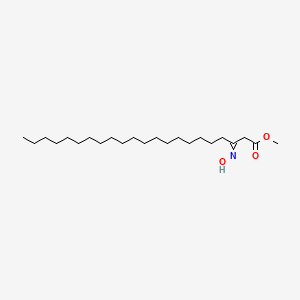![molecular formula C17H15ClN4O2 B14504979 N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline CAS No. 64209-11-6](/img/structure/B14504979.png)
N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline typically involves the condensation of 2-chloro-1-ethylindole-3-carbaldehyde with 3-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- **N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline
- **N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-4-nitroaniline
Uniqueness
N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
Propiedades
Número CAS |
64209-11-6 |
|---|---|
Fórmula molecular |
C17H15ClN4O2 |
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline |
InChI |
InChI=1S/C17H15ClN4O2/c1-2-21-16-9-4-3-8-14(16)15(17(21)18)11-19-20-12-6-5-7-13(10-12)22(23)24/h3-11,20H,2H2,1H3 |
Clave InChI |
BLQKFULUERMLCX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C(=C1Cl)C=NNC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide](/img/structure/B14504911.png)
![[Fluoro(phenyl)methylidene]propanedinitrile](/img/structure/B14504918.png)



![3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid](/img/structure/B14504939.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B14504941.png)
![Trimethoxy[3-(2-methylphenyl)propyl]silane](/img/structure/B14504968.png)



